

A Comprehensive Guide to the Nomenclature and Application of (Diethylamino)acetone

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: (Diethylamino)acetone

Cat. No.: B156032

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Identity of a Versatile Building Block

(Diethylamino)acetone, a seemingly straightforward molecule, is a cornerstone reagent in synthetic organic chemistry. Its significance lies in its dual functionality: a nucleophilic secondary amine and a ketone with enolizable alpha-hydrogens. This structure makes it a classic example of a Mannich base, a class of β -amino-carbonyl compounds pivotal for constructing more complex molecular architectures.^{[1][2][3]} The introduction of the diethylaminomethyl group can be a critical step in the synthesis of pharmacologically active molecules, often enhancing properties like solubility and receptor binding affinity.^[4] Understanding its nomenclature is the first step to effectively utilizing this compound in research and development.

Decoding the Nomenclature: A Guide to Synonyms

In chemical literature and databases, **(Diethylamino)acetone** is referenced by a variety of names. This multiplicity can be a source of confusion, making a clear understanding of its synonyms essential for comprehensive literature searches and accurate material sourcing.

The most systematic and unambiguous name, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(diethylamino)propan-2-one.^[5] This name precisely describes

the molecular structure: a propane backbone with a ketone (oxo group) at the second carbon and a diethylamino group attached to the first carbon.

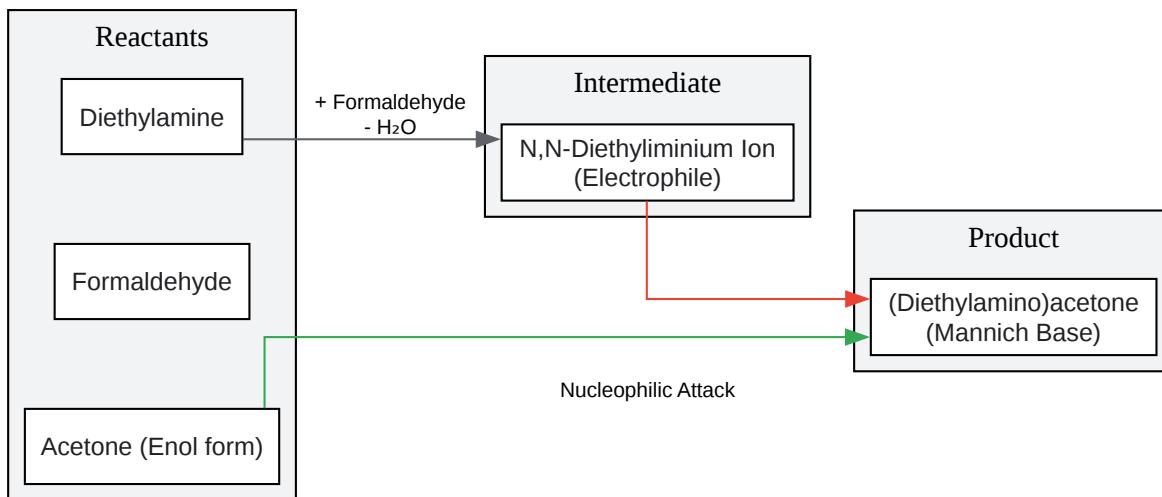
Other commonly encountered synonyms include:

- 1-(Diethylamino)-2-propanone[5]
- Diethylaminoacetone
- 2-Propanone, 1-(diethylamino)-[5]

These names are frequently used in supplier catalogs and older publications. It is crucial for researchers to recognize these variations to ensure they are referencing the same molecule. The Chemical Abstracts Service (CAS) has assigned the number 1620-14-0 to this compound, which serves as a unique and definitive identifier across different naming conventions.[5]

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental work. The data below has been consolidated from reliable chemical data sources.


Property	Value	Source
CAS Number	1620-14-0	[5]
Molecular Formula	C ₇ H ₁₅ NO	[5]
Molecular Weight	129.20 g/mol	[5]
Appearance	Liquid	
Density	0.832 g/mL at 25 °C	
Boiling Point	64 °C at 16 mmHg	
Refractive Index	n _{20/D} 1.425	
Flash Point	38 °C (100.4 °F) - closed cup	
SMILES String	CCN(CC)CC(C)=O	
InChI Key	GDXMMBDEMOUTNS- UHFFFAOYSA-N	[5]

Synthesis and Reactivity: The Mannich Reaction

(Diethylamino)acetone is classically synthesized via the Mannich reaction. This powerful three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound.[\[2\]](#) In this specific case, the reactants are diethylamine, formaldehyde, and acetone.[\[1\]\[4\]](#)

The reaction proceeds through two primary stages:

- Formation of the Iminium Ion: Diethylamine (a secondary amine) reacts with formaldehyde to form a hemiaminal, which then readily dehydrates to form the electrophilic N,N-diethyliminium ion (an analogue of Eschenmoser's salt).[\[2\]\[4\]](#)
- Nucleophilic Attack: The acetone, under the reaction conditions, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-aminocarbonyl product, 1-(diethylamino)propan-2-one.[\[1\]\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of **(Diethylamino)acetone** via the Mannich Reaction.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is a generalized representation adapted from standard procedures for Mannich reactions and should be performed with appropriate safety precautions by trained personnel.[\[4\]](#) [\[6\]](#)

- Reagent Preparation: In a reaction vessel equipped with a stirrer and cooled in an ice bath, combine diethylamine and an equimolar amount of aqueous formaldehyde.
- Iminium Ion Formation: Stir the mixture to facilitate the formation of the N,N-diethyliminium ion. The reaction is typically exothermic.
- Addition of Ketone: Slowly add a molar excess of acetone to the cooled mixture while stirring continuously.
- Reaction: Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).

- Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
- Extraction: Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
- Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure **(Diethylamino)acetone**.

Applications in Drug Development and Organic Synthesis

The true value of **(Diethylamino)acetone** is realized in its role as a synthetic intermediate. Mannich bases are crucial building blocks for a wide array of pharmaceuticals and complex organic molecules.^[3]

- Pharmaceutical Precursors: The diethylamino functional group can be a key pharmacophore or can be used to modify the solubility and bioavailability of a drug candidate. Compounds with similar structural motifs are investigated for various therapeutic applications, including as local anesthetics and histamine H3 receptor antagonists.^[7]
- Synthesis of α,β -Unsaturated Ketones: Mannich bases can undergo Hofmann elimination. This involves quaternization of the amine with an alkyl halide followed by elimination with a base to yield valuable α,β -unsaturated carbonyl compounds, which are key Michael acceptors in conjugate addition reactions.^{[1][3]}
- Heterocyclic Chemistry: The reactivity of Mannich bases makes them useful starting materials in the synthesis of various heterocyclic compounds, which form the core of many drug molecules.^[3]

The versatility of this compound ensures its continued relevance in both academic research and industrial-scale pharmaceutical manufacturing.

Conclusion

(Diethylamino)acetone, identified by its IUPAC name 1-(diethylamino)propan-2-one and CAS number 1620-14-0, is more than a simple ketone. It is a synthetically valuable Mannich base whose utility is rooted in its straightforward synthesis and versatile reactivity. For professionals in drug discovery and chemical synthesis, a comprehensive understanding of its nomenclature, properties, and reaction pathways is essential for leveraging its full potential as a molecular building block.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74176, **(Diethylamino)acetone**.
- Organic Syntheses Procedure, 3-Pentanone, 1-(dimethylamino)-4-methyl.
- AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95387, 2-Propanol, 1-(diethylamino)-.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6950248, (S)-(+)-1-Dimethylamino-2-propanol.
- Wikipedia. Mannich reaction.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 84883, (Dimethylamino)acetone.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-(Diethylamino)-2,2-dimethylpropan-1-ol in Pharmaceutical Development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. adichemistry.com [adichemistry.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (Diethylamino)acetone | C7H15NO | CID 74176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbino.com [nbino.com]
- To cite this document: BenchChem. [A Comprehensive Guide to the Nomenclature and Application of (Diethylamino)acetone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b156032#synonyms-for-diethylamino-acetone-in-chemical-literature>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com